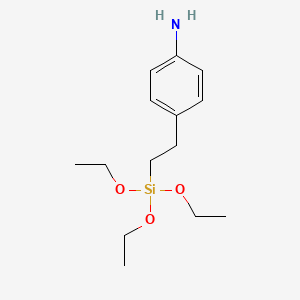
4-(2-(Triethoxysilyl)ethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Triethoxysilyl)ethyl)aniline is an organosilicon compound with the molecular formula (C2H5O)3SiC6H4NH2. It is a silicon-based nucleophile known for its reactivity in palladium-catalyzed cross-coupling reactions . This compound is used in various applications due to its unique chemical properties, particularly in the field of material science and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Triethoxysilyl)ethyl)aniline typically involves the reaction of aniline with triethoxysilane in the presence of a catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures.
Catalyst: Palladium or other transition metal catalysts are commonly used.
Solvent: Organic solvents such as toluene or ethanol are often employed.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced catalytic methods can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
4-(2-(Triethoxysilyl)ethyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It participates in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as manganese dioxide or peroxymonosulfuric acid.
Reduction: Zinc, tin, or iron with hydrochloric acid.
Substitution: Sodium amide in ammonia.
Major Products
The major products formed from these reactions include azo compounds, nitrosobenzene, and various substituted aniline derivatives .
科学的研究の応用
4-(2-(Triethoxysilyl)ethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a nucleophile in palladium-catalyzed cross-coupling reactions.
Biology: Employed in the modification of biomolecules for tagging and detection.
Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of silica aerogels and other advanced materials
作用機序
The mechanism of action of 4-(2-(Triethoxysilyl)ethyl)aniline involves its ability to act as a nucleophile, participating in various substitution and coupling reactions. The molecular targets include aromatic rings and other electrophilic centers. The pathways involved often include palladium-catalyzed mechanisms, where the compound forms intermediates that facilitate the formation of new chemical bonds .
類似化合物との比較
Similar Compounds
- 4-(Triethoxysilyl)aniline
- (4-Aminophenyl)triethoxysilane
- p-Aminophenyltriethoxysilane
Comparison
Compared to similar compounds, 4-(2-(Triethoxysilyl)ethyl)aniline is unique due to its specific reactivity in palladium-catalyzed reactions and its ability to form stable bonds with various substrates. This makes it particularly valuable in applications requiring precise chemical modifications .
特性
CAS番号 |
18418-80-9 |
|---|---|
分子式 |
C14H25NO3Si |
分子量 |
283.44 g/mol |
IUPAC名 |
4-(2-triethoxysilylethyl)aniline |
InChI |
InChI=1S/C14H25NO3Si/c1-4-16-19(17-5-2,18-6-3)12-11-13-7-9-14(15)10-8-13/h7-10H,4-6,11-12,15H2,1-3H3 |
InChIキー |
BQTBVPRMDAZZIM-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCC1=CC=C(C=C1)N)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




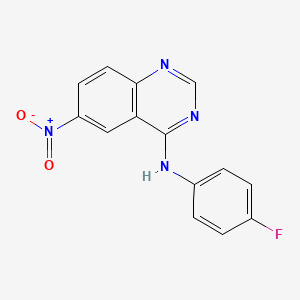
![(R)-4-(Benzo[g]quinoxalin-2-yl)butane-1,1,2-triol](/img/structure/B11844226.png)


![N'-(Butanoyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11844238.png)
![tert-butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate](/img/structure/B11844245.png)
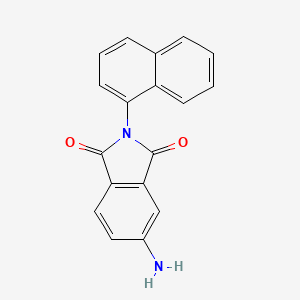
![8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B11844261.png)
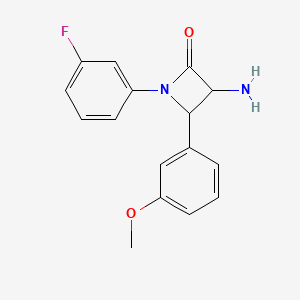

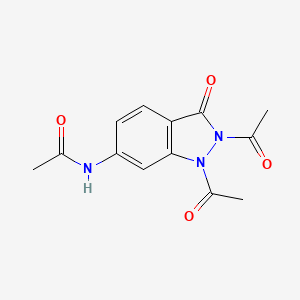
![1-Amino-3-(pyrimidin-5-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11844305.png)
